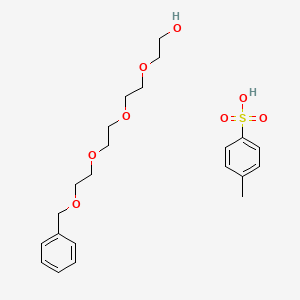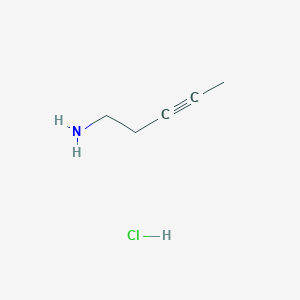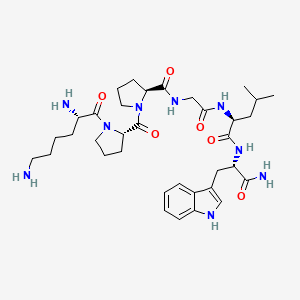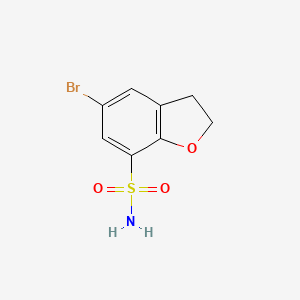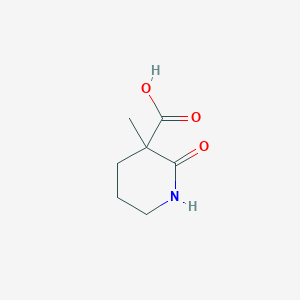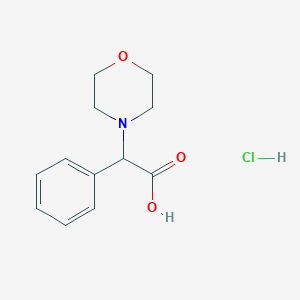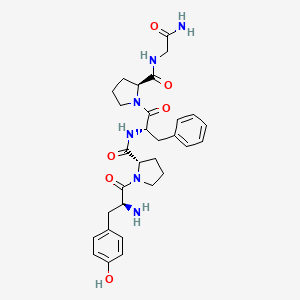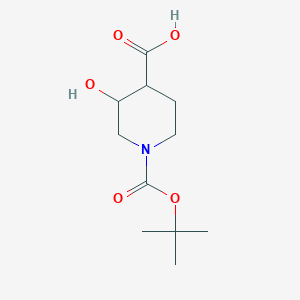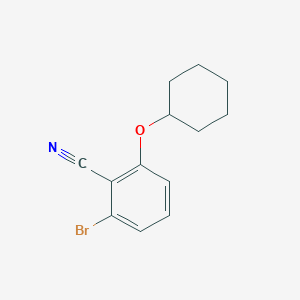
2-Bromo-6-(cyclohexyloxy)benzonitrile
Descripción general
Descripción
2-Bromo-6-(cyclohexyloxy)benzonitrile is an organic compound that belongs to the family of benzonitriles. It is a white crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications. The compound has a molecular formula of C14H16BrNO and is known for its unique structural properties, which make it a valuable building block in the synthesis of complex organic molecules.
Métodos De Preparación
The synthesis of 2-Bromo-6-(cyclohexyloxy)benzonitrile typically involves the bromination of 6-(cyclohexyloxy)benzonitrile. One common method includes the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures to ensure the selective bromination at the desired position on the benzene ring.
Industrial production methods may involve more advanced techniques, such as the use of continuous flow reactors to optimize reaction efficiency and yield. These methods aim to minimize by-products and enhance the purity of the final product.
Análisis De Reacciones Químicas
2-Bromo-6-(cyclohexyloxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(cyclohexyloxy)benzonitrile depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bromine atom can participate in electrophilic interactions, while the cyclohexyloxy group can influence its lipophilicity and binding affinity to target molecules.
Comparación Con Compuestos Similares
2-Bromo-6-(cyclohexyloxy)benzonitrile can be compared with other similar compounds, such as:
2-Bromo-4-(cyclohexyloxy)benzonitrile: Similar in structure but with the bromine atom at a different position, leading to different reactivity and applications.
2-Bromo-6-(methoxy)benzonitrile: The methoxy group replaces the cyclohexyloxy group, resulting in different physical and chemical properties.
6-(Cyclohexyloxy)benzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.
Propiedades
IUPAC Name |
2-bromo-6-cyclohexyloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBGKJHPSCAGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
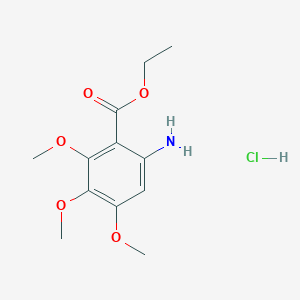
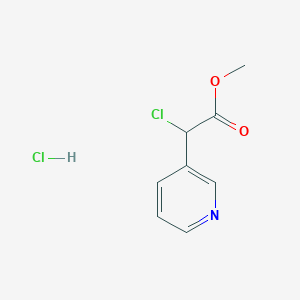
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)


![3-(2-(4-(4-Fluoro-2-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1445718.png)
